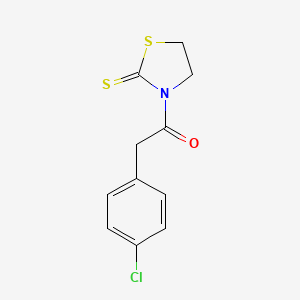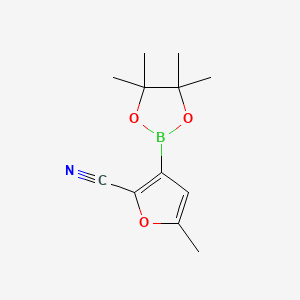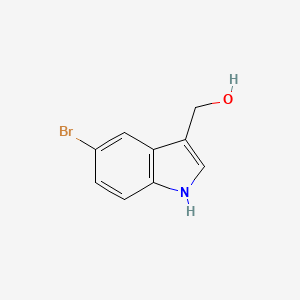
(5-bromo-1H-indol-3-yl)methanol
描述
(5-bromo-1H-indol-3-yl)methanol is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. The compound features a bromine atom at the 5-position of the indole ring and a hydroxymethyl group at the 3-position, making it a valuable intermediate in organic synthesis and medicinal chemistry.
作用机制
Target of Action
Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole-based chalcone derivatives have been reported as COX-1 and COX-2 inhibitors . This suggests that (5-bromo-1H-indol-3-yl)methanol may also interact with its targets in a similar manner, leading to changes in the activity of these targets.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These pathways could include those involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Pharmacokinetics
The polar nature of the indole ring in indole derivatives can improve the pharmacokinetic parameters of these compounds . This suggests that this compound may have good bioavailability.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it is likely that this compound could have a wide range of effects at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the choice of solvent can provide a conducive environment for the reaction due to its polar nature and ability to dissolve a wide range of organic compounds . This suggests that the action of this compound could be influenced by the nature of its environment.
生化分析
Biochemical Properties
Indole derivatives, such as (5-bromo-1H-indol-3-yl)methanol, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Cellular Effects
They can reduce oxidative stress, impede DNA synthesis, influence target cells’ activation, proliferation, and apoptosis, and inhibit proinflammatory cytokines and chemokines .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-1H-indol-3-yl)methanol typically involves the bromination of indole derivatives followed by the introduction of a hydroxymethyl group. One common method is the bromination of 1H-indole-3-carboxaldehyde using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting 5-bromo-1H-indole-3-carboxaldehyde is then reduced to this compound using a reducing agent such as sodium borohydride in methanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of safer and more environmentally friendly reagents and solvents is also emphasized in industrial settings .
化学反应分析
Types of Reactions
(5-bromo-1H-indol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to (5-bromo-1H-indol-3-yl)methane using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: (5-bromo-1H-indole-3-carboxylic acid)
Reduction: (5-bromo-1H-indol-3-yl)methane
Substitution: (5-amino-1H-indol-3-yl)methanol
科学研究应用
(5-bromo-1H-indol-3-yl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives.
Biology: The compound is used in the study of indole-based biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of new materials and as a building block in organic synthesis
相似化合物的比较
Similar Compounds
- (5-bromo-1H-indole-2-yl)methanol
- (6-bromo-1H-indol-3-yl)methanol
- (5-fluoro-1H-indol-3-yl)methanol
Uniqueness
(5-bromo-1H-indol-3-yl)methanol is unique due to the specific positioning of the bromine atom and the hydroxymethyl group, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
属性
IUPAC Name |
(5-bromo-1H-indol-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-7-1-2-9-8(3-7)6(5-12)4-11-9/h1-4,11-12H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNBFZVNTVNJQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401449 | |
| Record name | (5-bromo-1H-indol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92557-51-2 | |
| Record name | (5-bromo-1H-indol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-bromo-1H-indol-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(6-Chloropyridin-3-yl)methylsulfanyl]-1,3-benzothiazole](/img/structure/B3033098.png)
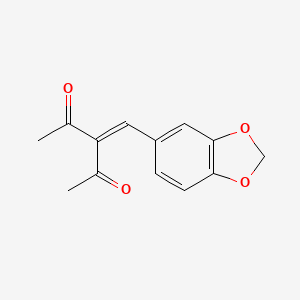
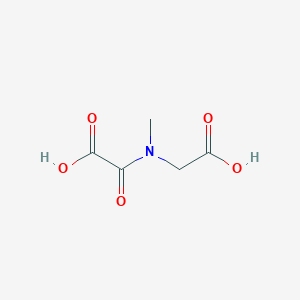
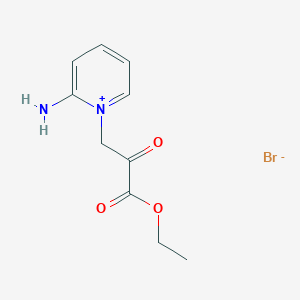
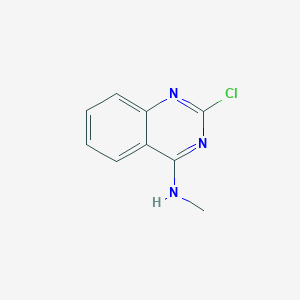
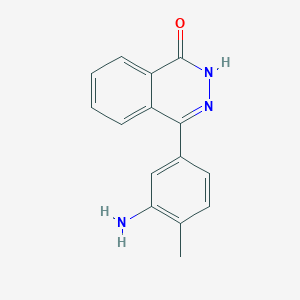
![7-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,4,9-tetrazabicyclo[4.3.0]nona-4,6,8-trien-2-one](/img/structure/B3033112.png)
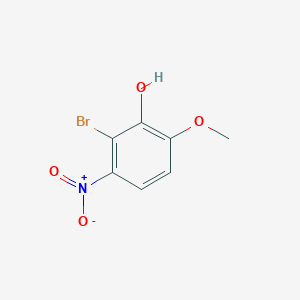
dimethylsilane](/img/structure/B3033114.png)
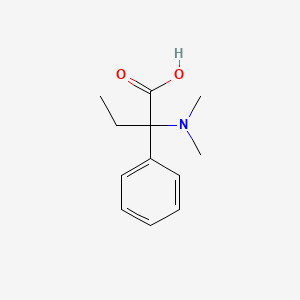
![benzyl N-[1-(phenylsulfonyl)butyl]carbamate](/img/structure/B3033117.png)

